molecular formula C9H12N2O2S B1323129 4-(Azetidin-1-ylsulfonyl)aniline CAS No. 482308-17-8

4-(Azetidin-1-ylsulfonyl)aniline

Cat. No.: B1323129
CAS No.: 482308-17-8
M. Wt: 212.27 g/mol
InChI Key: PLNOHKRWQFNUDE-UHFFFAOYSA-N
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Description

4-(Azetidin-1-ylsulfonyl)aniline is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-ylsulfonyl)aniline typically involves the reaction of azetidine with sulfonyl chloride derivatives under controlled conditions. The process often requires the use of a base, such as triethylamine, to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be opened or modified.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

4-(Azetidin-1-ylsulfonyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of beta-lactam antibiotics.

    Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different applications.

    Aziridine: Another nitrogen-containing heterocycle with a three-membered ring, known for its high reactivity and use in polymer chemistry.

Uniqueness: 4-(Azetidin-1-ylsulfonyl)aniline is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives . This uniqueness makes it valuable in specific applications, such as the synthesis of beta-lactam antibiotics and other biologically active compounds .

Properties

IUPAC Name

4-(azetidin-1-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNOHKRWQFNUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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